molecular formula C23H32NO5P B2937334 Cyclohexyl ((3,4-dimethoxyphenyl)(hydroxy)methyl)(4-(dimethylamino)phenyl)phosphinate CAS No. 578749-19-6

Cyclohexyl ((3,4-dimethoxyphenyl)(hydroxy)methyl)(4-(dimethylamino)phenyl)phosphinate

Cat. No.: B2937334
CAS No.: 578749-19-6
M. Wt: 433.485
InChI Key: OLGXYPQVXGQYNC-UHFFFAOYSA-N
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Description

Cyclohexyl ((3,4-dimethoxyphenyl)(hydroxy)methyl)(4-(dimethylamino)phenyl)phosphinate is a complex organic compound with the molecular formula C23H32NO5P. This compound is notable for its unique structure, which includes a cyclohexyl group, a dimethoxyphenyl group, a hydroxy group, and a dimethylamino group, all connected through a phosphinate linkage .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cyclohexyl ((3,4-dimethoxyphenyl)(hydroxy)methyl)(4-(dimethylamino)phenyl)phosphinate typically involves multi-step organic reactions. One common method includes the reaction of cyclohexylphosphinic acid with 3,4-dimethoxybenzaldehyde and 4-(dimethylamino)benzyl alcohol under controlled conditions. The reaction is usually catalyzed by a base such as triethylamine and proceeds through a series of condensation and reduction steps .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

Cyclohexyl ((3,4-dimethoxyphenyl)(hydroxy)methyl)(4-(dimethylamino)phenyl)phosphinate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Cyclohexyl ((3,4-dimethoxyphenyl)(hydroxy)methyl)(4-(dimethylamino)phenyl)phosphinate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Cyclohexyl ((3,4-dimethoxyphenyl)(hydroxy)methyl)(4-(dimethylamino)phenyl)phosphinate involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The phosphinate group plays a crucial role in its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

  • Cyclohexyl ((3,4-dimethoxyphenyl)(hydroxy)methyl)(4-aminophenyl)phosphinate
  • Cyclohexyl ((3,4-dimethoxyphenyl)(hydroxy)methyl)(4-methylphenyl)phosphinate

Uniqueness

Cyclohexyl ((3,4-dimethoxyphenyl)(hydroxy)methyl)(4-(dimethylamino)phenyl)phosphinate is unique due to the presence of the dimethylamino group, which imparts distinct electronic and steric properties. This makes it particularly useful in applications requiring specific reactivity and selectivity .

Properties

IUPAC Name

[cyclohexyloxy-[4-(dimethylamino)phenyl]phosphoryl]-(3,4-dimethoxyphenyl)methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H32NO5P/c1-24(2)18-11-13-20(14-12-18)30(26,29-19-8-6-5-7-9-19)23(25)17-10-15-21(27-3)22(16-17)28-4/h10-16,19,23,25H,5-9H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLGXYPQVXGQYNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)P(=O)(C(C2=CC(=C(C=C2)OC)OC)O)OC3CCCCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H32NO5P
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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